![molecular formula C19H21N3O3 B262334 1-({3-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine](/img/structure/B262334.png)
1-({3-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({3-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine, also known as NMP, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been studied for its ability to modulate the activity of certain receptors in the brain.
Wirkmechanismus
The exact mechanism of action of 1-({3-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine is not fully understood. However, it is believed to modulate the activity of certain receptors in the brain, including the serotonin and dopamine receptors. This modulation may result in changes in neurotransmitter levels and neural activity, which can lead to therapeutic effects.
Biochemical and Physiological Effects:
1-({3-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin, which can have mood-enhancing effects. Additionally, it has been shown to increase the activity of certain brain regions, including the prefrontal cortex, which is involved in executive function and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
1-({3-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its effects on various receptors and brain regions are well-documented. However, 1-({3-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-({3-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine. One potential area of investigation is its potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on various brain regions and neurotransmitter systems. Finally, there is a need for more studies on the long-term effects of 1-({3-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine, particularly in terms of its potential for addiction and abuse.
Synthesemethoden
The synthesis of 1-({3-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine involves the reaction of 1-(3-nitrophenyl)methanamine with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-({3-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of certain receptors in the brain, including the serotonin and dopamine receptors. This has led to its investigation as a potential treatment for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
Produktname |
1-({3-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine |
---|---|
Molekularformel |
C19H21N3O3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C19H21N3O3/c23-19(14-16-5-2-1-3-6-16)21-11-9-20(10-12-21)15-17-7-4-8-18(13-17)22(24)25/h1-8,13H,9-12,14-15H2 |
InChI-Schlüssel |
DGWMZFMAJNRYBF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.